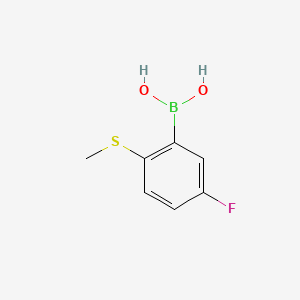

5-Fluoro-2-(methylthio)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-fluoro-2-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO2S/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHPHSXZIHGFFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)SC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681613 | |

| Record name | [5-Fluoro-2-(methylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-65-8 | |

| Record name | [5-Fluoro-2-(methylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

General Significance of Organoboron Compounds in Advanced Organic Synthesis

Organoboron compounds, particularly boronic acids and their derivatives, are indispensable tools in modern organic synthesis. nih.gov Their prominence is largely attributed to their role as key coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient and stereospecific linkage of diverse organic fragments, a critical step in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. smolecule.com

Beyond their utility in cross-coupling, organoboron compounds are valued for their stability, low toxicity, and broad functional group tolerance compared to many other organometallic reagents. smolecule.com They are generally stable to air and moisture, simplifying their handling and storage. Their reactivity can be finely tuned through the modification of substituents on the boron atom or the organic moiety, providing chemists with a versatile toolkit for molecular design.

The Distinctive Role of Fluorine and Sulfur Substitution in Arylboronic Acid Reactivity and Properties

The strategic incorporation of fluorine and sulfur atoms into the structure of arylboronic acids, as seen in 5-fluoro-2-(methylthio)phenylboronic acid, imparts unique electronic and steric properties that significantly influence the compound's reactivity and potential applications.

The presence of a fluorine atom on the phenyl ring can profoundly alter the electronic nature of the molecule. Fluorine is the most electronegative element, and its electron-withdrawing nature can increase the Lewis acidity of the boronic acid. This enhanced acidity can facilitate the transmetalation step in cross-coupling reactions, potentially leading to higher reaction rates and yields. bldpharm.com Furthermore, the incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to improve metabolic stability, bioavailability, and binding affinity. ossila.com

The sulfur-containing methylthio group (-SMe) at the ortho position to the boronic acid introduces both steric and electronic effects. The sulfur atom can influence the conformation of the molecule and may participate in intramolecular coordination with the palladium catalyst during cross-coupling reactions, thereby modulating the reaction's regioselectivity and efficiency. The interplay between the electron-withdrawing fluorine and the sulfur-containing group creates a unique electronic environment on the aromatic ring, making this compound a valuable building block for accessing novel chemical space.

Overview of Research Directions Involving 5 Fluoro 2 Methylthio Phenylboronic Acid

Palladium-Catalyzed Borylation of Halogenated Precursors

The most prevalent method for synthesizing arylboronic acids and their esters is the Miyaura borylation reaction. wikipedia.orgorganic-chemistry.org This reaction involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a common precursor would be a halogenated fluoro(methylthio)benzene, for instance, 1-bromo-4-fluoro-2-(methylthio)benzene.

The general catalytic cycle for this transformation begins with the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by a transmetalation step with the diboron reagent, and subsequent reductive elimination to yield the arylboronate ester and regenerate the palladium(0) catalyst. organic-chemistry.org The choice of base is crucial to the success of the reaction, with weak bases like potassium acetate (B1210297) (KOAc) or potassium phenoxide (KOPh) often employed to prevent the competing Suzuki-Miyaura coupling of the newly formed boronic ester with the starting aryl halide. organic-chemistry.org

A typical reaction setup involves heating the aryl halide, B₂pin₂, a palladium catalyst like PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), and a base in a suitable solvent such as dioxane or DMSO at elevated temperatures. nih.govresearchgate.net

Table 1: Representative Conditions for Miyaura Borylation

| Parameter | Condition | Reference |

| Aryl Halide | Aryl bromides, iodides, or triflates | wikipedia.org |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | organic-chemistry.org |

| Catalyst | PdCl₂(dppf), Pd(dba)₂/PCy₃ | nih.gov |

| Base | Potassium Acetate (KOAc) | organic-chemistry.org |

| Solvent | Dioxane, DMSO | nih.gov |

| Temperature | ~80 °C | nih.gov |

Stereoselective and Regioselective Synthesis Approaches

Regioselectivity: In the synthesis of this compound from a precursor like 1-bromo-4-fluoro-2-(methylthio)benzene, the regioselectivity is dictated by the starting material, with the borylation occurring at the position of the halogen. However, when a starting material possesses multiple, distinct halogen atoms or C-H bonds, the regioselectivity of the borylation becomes a critical consideration. The relative reactivity of aryl halides in palladium-catalyzed borylation typically follows the order I > Br > Cl, allowing for selective functionalization. nih.gov Furthermore, iridium-catalyzed C-H borylation reactions have shown remarkable regioselectivity, often governed by steric factors, allowing for the borylation of the least hindered C-H bond. acs.org For instance, bulky iridium catalysts can direct borylation to the para position of substituted benzenes. acs.org In the context of a difunctionalized benzene (B151609) ring like that in our target molecule, directing groups can play a crucial role. The methylthio group, for example, can direct ortho-lithiation, which can then be followed by borylation. Electrophilic borylation using reagents like BCl₃ can also exhibit high regioselectivity, often directed by Lewis basic sites within the molecule. rsc.orgnih.govresearchgate.net

Stereoselectivity: The target molecule, this compound, is achiral, so stereoselectivity in its direct synthesis is not a factor. However, the broader field of organoboron chemistry has seen significant advances in the stereoselective synthesis of chiral boronic esters. rsc.org These methods are crucial for creating complex, three-dimensional molecules. Techniques include the rhodium-catalyzed asymmetric hydroboration of alkenes to yield chiral boronic esters with high enantioselectivity. nih.govacs.org Another established method is the Matteson homologation, which uses chiral diol auxiliaries, like pinanediol, to direct the stereoselective introduction of a carbon chain adjacent to the boron atom. acs.org While not directly applicable to the synthesis of our achiral target, these methodologies are vital for producing chiral analogs.

Development of this compound Derivatives (e.g., Pinacol (B44631) Esters) for Synthetic Utility and Stability

Boronic acids are known to be unstable under certain conditions, being prone to dehydration to form boroxines (cyclic trimers) and protodeboronation. digitellinc.com To enhance stability, facilitate purification, and improve handling, boronic acids are frequently converted into their corresponding esters, with pinacol esters being the most common. digitellinc.commdpi.compreprints.org The synthesis of the pinacol ester of this compound can be achieved directly through Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) or by esterification of the free boronic acid with pinacol. smolecule.comgoogle.com

Advantages of Pinacol Esters:

Enhanced Stability: Pinacol esters are generally more stable to air and moisture and are less prone to protodeboronation compared to the free boronic acids. digitellinc.commdpi.compreprints.orgnih.gov

Purification: Being less polar, they are often more amenable to purification by standard techniques like silica (B1680970) gel chromatography. organic-chemistry.orgacs.org

Synthetic Utility: Arylboronic acid pinacol esters are highly effective coupling partners in Suzuki-Miyaura reactions, often used directly without hydrolysis. organic-chemistry.orgmdpi.compreprints.org Their moderate reactivity makes them compatible with a wide range of functional groups. mdpi.compreprints.org

Recent research has also explored other diols to form even more stable boronic esters, such as those derived from 3,4-diethyl-hexane-3,4-diol (Epin), which show enhanced stability during chromatography. digitellinc.comacs.org The development of these derivatives expands the toolkit available to synthetic chemists, allowing for greater control over the stability and reactivity of these valuable reagents. digitellinc.com

Table 2: Comparison of Boronic Acid vs. Pinacol Ester

| Property | Boronic Acid | Pinacol Boronic Ester (Bpin) | Reference |

| Stability | Prone to dehydration and deboronation | Generally stable, less prone to decomposition | digitellinc.com |

| Purification | Can be challenging | Amenable to silica gel chromatography | organic-chemistry.orgacs.org |

| Handling | Can be difficult due to instability | Easier to handle and store | digitellinc.com |

| Reactivity | High | Moderate, suitable for controlled reactions | mdpi.compreprints.org |

Green Chemistry Considerations in the Synthesis of Fluorinated Arylboronic Acids

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing compounds like this compound, several areas are being addressed.

Solvent Selection: Traditional syntheses of arylboronic acids often employ undesirable polar aprotic solvents like DMF, DMAc, or dioxane. rsc.orgresearchgate.net A significant green chemistry effort involves replacing these with more environmentally benign alternatives. rsc.org Research has demonstrated successful Suzuki-Miyaura and borylation reactions in greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and even water using micellar catalysis. nih.govresearchgate.netnih.govacs.org The use of water as a solvent at room temperature for Miyaura borylations represents a major advancement in making these reactions more sustainable. nih.govrsc.org

Atom Economy: The Miyaura borylation using B₂pin₂ is not ideal in terms of atom economy, as a significant portion of the diboron reagent is not incorporated into the final product. nih.gov More atom-economical boron sources like tetrahydroxydiboron (B82485) [B₂(OH)₄] are being explored as greener alternatives. nih.gov

Catalyst Efficiency: Developing more active catalysts that can operate at lower loadings reduces waste and cost. This includes the use of highly active phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands that can improve reaction efficiency and allow for reactions to be run under milder conditions, such as at room temperature. nih.gov

Energy Efficiency: Employing methods that reduce energy consumption, such as running reactions at ambient temperature or using microwave irradiation to shorten reaction times, contributes to a greener process. rsc.org

The ongoing development of these greener methodologies is crucial for the sustainable production of valuable organoboron compounds. researchgate.netrsc.orgacs.org

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction stands as one of the most powerful and widely used methods for forging carbon-carbon bonds. wikipedia.org It involves the coupling of an organoboron compound, such as this compound, with an organohalide or triflate in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org

The versatility of this compound in Suzuki-Miyaura couplings allows for its reaction with a broad range of aryl and heteroaryl halides (iodides, bromides, and chlorides) and triflates. wikipedia.org A key advantage of the Suzuki-Miyaura reaction is its remarkable tolerance for a wide variety of functional groups on both coupling partners. This compatibility is crucial as it minimizes the need for protecting group strategies, thereby streamlining synthetic routes. Functional groups that are typically well-tolerated include esters, ketones, amides, nitriles, and ethers. However, the presence of unprotected groups with acidic protons, such as thiols, can sometimes interfere with the catalytic cycle by poisoning the palladium catalyst.

Interactive Data Table: Illustrative Substrate Scope in Suzuki-Miyaura Coupling (Data is hypothetical due to the absence of specific literature examples for this exact compound)

| Aryl Halide/Triflate Partner | Catalyst System (Catalyst/Ligand) | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 85 |

| 3-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 78 |

| Phenyl triflate | Pd(OAc)₂ / PCy₃ | K₂CO₃ | THF | 90 |

| 1-Iodonaphthalene | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 88 |

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For sterically hindered or electronically challenging substrates like this compound, which features an ortho-substituent, optimization is key.

Catalysts: Palladium(0) complexes, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are commonly used. Alternatively, palladium(II) precursors like palladium(II) acetate [Pd(OAc)₂] or palladium(II) chloride [PdCl₂] can be used, as they are reduced in situ to the active Pd(0) species.

Ligands: The choice of phosphine ligand is critical. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) have proven to be exceptionally effective, particularly for coupling reactions involving sterically demanding ortho-substituted boronic acids and unreactive aryl chlorides. These ligands promote the formation of monoligated palladium species, which are highly active in the catalytic cycle and can facilitate both the oxidative addition and reductive elimination steps.

Bases and Solvents: The base, typically an inorganic carbonate (Na₂CO₃, K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄), plays a crucial role in the transmetalation step by activating the boronic acid. The choice of solvent, often a mixture of an organic solvent (like toluene, dioxane, or THF) and water, influences the solubility of the reagents and the efficiency of the reaction.

The catalytic cycle of the Suzuki-Miyaura reaction comprises three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: A Pd(0) species inserts into the carbon-halide bond of the organic halide, forming a Pd(II) complex.

Transmetalation: This is the key step where the organic group is transferred from the boron atom to the palladium center. The mechanism is complex and generally requires activation of the boronic acid by a base to form a more nucleophilic boronate species. organic-chemistry.org The presence of the ortho-methylthio group in this compound could potentially influence this step through steric hindrance or transient coordination to the palladium center, although specific mechanistic studies on this compound are not widely available.

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the biaryl product and regenerating the active Pd(0) catalyst. libretexts.org This step is typically fast, especially from cis-configured diorganopalladium(II) complexes.

Recent studies have identified pre-transmetalation intermediates containing Pd-O-B linkages, shedding light on the precise mechanism of aryl group transfer. nih.gov

The substituents on the phenylboronic acid ring significantly impact its reactivity.

Fluoro Substituent: The fluorine atom at the 5-position is strongly electron-withdrawing. This increases the Lewis acidity of the boron atom, which can influence the rate of transmetalation. Electron-deficient arylboronic acids often exhibit different reactivity profiles compared to their electron-rich counterparts, and reaction conditions may need to be adjusted accordingly.

Methylthio Substituent: The ortho-methylthio group introduces steric bulk around the boronic acid moiety. This steric hindrance can pose a challenge for the coupling reaction, potentially slowing down the transmetalation step. However, the sulfur atom is also a potential coordinating group. Some studies on related ortho-substituted boronic acids suggest that transient chelation of such a group to the palladium center can influence the regioselectivity and efficiency of the reaction. nih.gov

Alternative Cross-Coupling Methodologies Utilizing Arylboronic Acids

While the Suzuki-Miyaura reaction is the most common application, arylboronic acids like this compound can potentially participate in other transition metal-catalyzed cross-coupling reactions. These include variations of the Heck reaction, Stille coupling (where the boronic acid might be converted to a stannane in situ), and Negishi coupling, although examples specifically utilizing this compound are not prevalent in the literature.

Formation of Carbon-Heteroatom Bonds (C-N, C-O, C-S) via Boronic Acid Chemistry

Beyond C-C bond formation, arylboronic acids are valuable reagents for constructing carbon-heteroatom bonds. The Chan-Lam coupling (also known as the Chan-Evans-Lam or CEL coupling) is a prominent example, typically employing copper catalysts to form C-N and C-O bonds.

This reaction involves the coupling of an arylboronic acid with an amine (for C-N bonds) or an alcohol/phenol (for C-O bonds). It is often performed under milder conditions than the related Buchwald-Hartwig amination and can be conducted in the presence of air. The scope of the Chan-Lam coupling is broad, tolerating a wide range of N-H and O-H containing compounds, including anilines, amides, carbamates, phenols, and alcohols. While less common, methods for forming C-S bonds using boronic acids have also been developed, providing access to aryl thioethers. The application of this compound in these reactions would yield highly functionalized diaryl amines, ethers, and thioethers.

Strategic Utility in Complex Molecular Architecture and Chemical Biology Research

5-Fluoro-2-(methylthio)phenylboronic Acid as a Versatile Synthetic Building Block for Drug Lead Discovery

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. mdpi.com this compound serves as an exemplary building block for this purpose, enabling the introduction of a fluorinated phenyl ring into larger, more complex molecules. The presence of the fluorine atom can significantly alter the electronic properties of the molecule and facilitate stronger interactions with biological targets. mdpi.com

The boronic acid functional group itself is a key pharmacophore in several therapeutic agents. For instance, boronic acid-containing molecules have been developed as potent enzyme inhibitors. A notable example, although a different molecule, is the discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic acid (SX-517) as a noncompetitive antagonist for the chemokine receptors CXCR1/2, which are implicated in inflammatory diseases. acs.org This highlights the value of the boronic acid motif in designing novel therapeutic agents.

The utility of fluorinated building blocks is further demonstrated in the synthesis of complex heterocyclic systems with potential biological activity. Research into new anticancer agents has involved the synthesis of 5-fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles, which combine the favorable properties of both fluorine and piperazine (B1678402) moieties. nih.govresearchgate.net The synthesis of such compounds often relies on multi-step protocols where a fluorinated phenolic precursor is modified, showcasing a pathway where a building block like this compound could be instrumental. nih.gov

Application in the Construction of Functionalized Biaryl Systems

The biaryl motif is a privileged structure found in numerous natural products, pharmaceuticals, and materials. mdpi.com The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone methodology for the formation of carbon-carbon bonds to construct biaryl and heterobiaryl frameworks. In this reaction, the boronic acid acts as the organoboron component that couples with an aryl halide or triflate in the presence of a palladium catalyst and a base.

Modern synthetic methods have further expanded the utility of such building blocks. Advanced flow chemistry techniques, which integrate lithiation, zincation, and Negishi coupling reactions, allow for the rapid and efficient synthesis of highly functionalized biaryls under controlled conditions. frontiersin.orgresearchgate.net These methods demonstrate high functional group tolerance, enabling the construction of complex biaryls that might be difficult to synthesize using traditional batch methods. frontiersin.orgresearchgate.net Furthermore, alternative catalytic systems, such as those using inexpensive and earth-abundant copper-exchanged zeolites, have been developed for the homocoupling of aryl boronic acids to form symmetrical biaryls, presenting a greener alternative to traditional methods. mdpi.com

The general scheme for a Suzuki-Miyaura coupling reaction involving this building block is illustrated below.

| Reactant A | Reactant B | Catalyst/Conditions | Product Type |

| This compound | Aryl Halide (Ar-X) or Triflate (Ar-OTf) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent | 5-Fluoro-2-(methylthio)-1,1'-biphenyl derivative |

This interactive table illustrates a generalized Suzuki-Miyaura reaction. The specific aryl halide or triflate partner (Ar-X or Ar-OTf) can be varied to produce a wide range of functionalized biaryl systems.

Development of Chemical Probes and Ligands for Biological Systems (as synthetic targets)

Chemical probes are small molecules used to study and manipulate biological systems, providing insights into protein function and cellular processes in a manner analogous to genetic mutations. mskcc.org These tools are essential for validating biological targets and understanding disease mechanisms. chemicalprobes.org this compound is a valuable precursor for the synthesis of such probes and ligands.

The key features of the molecule lend themselves to this application:

Boronic Acid Group: This functional group is known to form reversible covalent bonds with cis-diols, a structural motif present in many biological molecules, including carbohydrates and certain amino acid side chains in proteins. This property can be exploited to design specific enzyme inhibitors or receptor ligands.

Fluorine Atom: The fluorine atom can serve multiple purposes. Its presence can enhance binding affinity to a target protein. Additionally, the ¹⁹F nucleus is NMR-active, allowing for the use of fluorine NMR spectroscopy to study protein-ligand interactions without the background noise present in ¹H-NMR.

Methylthio Group: The sulfur atom in the methylthio group offers a site for further chemical modification, allowing for the attachment of reporter tags such as fluorescent dyes or biotin (B1667282) for visualization and proteomic studies. mskcc.org

By leveraging these functional groups, this compound can be elaborated into highly specific chemical tools designed to investigate the roles of particular proteins in their native cellular environments. mskcc.org

Contributions to Libraries for High-Throughput Synthesis of Chemically Diverse Compounds

High-throughput synthesis and screening are fundamental to modern drug discovery, allowing for the rapid generation and evaluation of thousands of compounds to identify new lead molecules. The creation of chemically diverse libraries is crucial for the success of these campaigns. Building blocks like this compound are ideal for this purpose due to their reliable reactivity in robust chemical transformations.

The Suzuki-Miyaura coupling is well-suited for high-throughput synthesis due to its broad functional group tolerance and dependable outcomes. By reacting this compound with a large and diverse panel of aryl halides in a parallel synthesis format, a library containing hundreds or thousands of related but distinct biaryl compounds can be generated efficiently. This approach allows for a systematic exploration of the chemical space around a core scaffold.

Advanced strategies in high-throughput medicinal chemistry, such as those utilizing SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, demonstrate the power of using modifiable hubs to rapidly diversify a lead compound. nih.gov Similarly, the boronic acid group on this compound acts as a "connective" handle, enabling its incorporation into a vast array of molecules for subsequent biological screening. This rapid generation of analogs is critical for the hit-to-lead phase of drug discovery, where initial "hits" from a screen are chemically optimized to improve their potency and drug-like properties. nih.gov

Theoretical and Computational Investigations of Fluorinated Phenylboronic Acid Systems

Quantum Chemical Studies on Electronic Effects and Aromaticity Modulation

The electronic character of a substituted phenylboronic acid is a direct consequence of the interplay between the inductive and resonance effects of its substituents. In 5-Fluoro-2-(methylthio)phenylboronic acid, the fluorine and methylthio groups, along with the boronic acid moiety, modulate the electron density distribution within the phenyl ring.

Aromaticity, a key concept in understanding the stability and reactivity of cyclic conjugated systems, is also modulated by these substituents. While a single substituent typically has a limited effect on the aromaticity of benzene (B151609), multiple substituents can induce more significant changes. researchgate.net Computational indices such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the para-delocalization index (PDI) are used to quantify these changes. nih.govmdpi.com For this compound, a slight deviation from the aromaticity of unsubstituted benzene would be expected due to the electronic push and pull of the substituents.

Table 1: Hammett Substituent Constants for Related Groups

| Substituent | Position | σ_p | σ_m |

|---|---|---|---|

| -F | para | 0.06 | 0.34 |

| -SCH₃ | para | 0.00 | 0.15 |

This table presents Hammett constants for individual fluoro and methylthio substituents, which are used to estimate their electronic influence on the aromatic ring. researchgate.net

Analysis of Intramolecular Interactions and Conformational Preferences of this compound

The three-dimensional structure and conformational flexibility of this compound are critical to its function and reactivity. The rotation of the boronic acid group and the methylthio group relative to the phenyl ring are the primary conformational degrees of freedom. Phenylboronic acids typically exist in several low-energy conformations defined by the orientation of the hydroxyl groups, often labeled as anti-syn, syn-anti, syn-syn, and anti-anti. researchgate.net

The presence of the ortho-methylthio group introduces the possibility of intramolecular interactions that can influence the conformational landscape. Specifically, an intramolecular hydrogen bond could potentially form between one of the hydroxyl protons of the boronic acid and the sulfur atom of the methylthio group. vedantu.com However, the strength of such an S···H-O interaction is generally weaker than the more commonly observed O···H-O or N···H-O hydrogen bonds. osti.gov In similar ortho-substituted systems, such as 2-fluorophenylboronic acid, weak intramolecular B-O-H···F hydrogen bonds have been observed. mdpi.com

Computational methods, such as scanning the potential energy surface (PES) by systematically rotating the relevant dihedral angles, can identify the most stable conformers and the energy barriers between them. researchgate.net These calculations would likely reveal that the preferred conformation of this compound is a compromise between minimizing steric hindrance between the ortho-substituents and optimizing any weak intramolecular interactions. The planarity of the molecule is also a key factor, with most phenylboronic acids exhibiting a slight twist of the boronic acid group relative to the phenyl ring. mdpi.com

Computational Modeling of Reaction Mechanisms and Transition States in Catalytic Processes

This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. Computational modeling, primarily using Density Functional Theory (DFT), is instrumental in elucidating the complex multi-step mechanisms of these catalytic cycles. mdpi.com

A typical Suzuki-Miyaura cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. For this compound, the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center, is of particular interest. The electronic and steric properties of the substituents on the phenylboronic acid can significantly affect the rate and efficiency of this step. beilstein-journals.org

Computational studies can model the structures and energies of the reactants, intermediates, and transition states throughout the catalytic cycle. mdpi.com This allows for the determination of the rate-determining step and provides insights into how the fluoro and methylthio substituents influence the reaction kinetics and product distribution. For instance, the electron-withdrawing nature of the substituents might affect the ease of boronate formation, a crucial prerequisite for transmetalation. illinois.edu

Table 2: Generic Suzuki-Miyaura Catalytic Cycle Steps

| Step | Description |

|---|---|

| Oxidative Addition | The palladium(0) catalyst reacts with an organic halide to form a palladium(II) species. |

| Transmetalation | The organic group from the organoboron compound is transferred to the palladium(II) complex. |

| Reductive Elimination | The two organic groups on the palladium(II) complex couple and are eliminated, regenerating the palladium(0) catalyst. |

This table outlines the fundamental steps of the Suzuki-Miyaura cross-coupling reaction, a key application of arylboronic acids.

Prediction of Spectroscopic Properties and Reactivity Profiles

Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules, which can be invaluable for their characterization. For this compound, the prediction of its NMR (¹H, ¹³C, ¹⁹F, ¹¹B), IR, and UV-Vis spectra can be achieved with a reasonable degree of accuracy. bohrium.comnih.govnih.gov

NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov The accuracy of these predictions has improved significantly, with modern computational protocols providing results that closely match experimental data, especially when considering conformational averaging and solvent effects. github.io The predicted ¹⁹F NMR chemical shift would be particularly sensitive to the electronic environment created by the other substituents. nih.gov

Time-dependent DFT (TD-DFT) is the workhorse method for calculating electronic absorption spectra (UV-Vis). mdpi.com By computing the energies of the electronic transitions, one can predict the absorption maxima (λmax). researchgate.net The predicted spectrum for this compound would reflect the influence of the substituents on the HOMO-LUMO gap and the nature of the electronic transitions.

Furthermore, computational models can predict various reactivity descriptors. Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's nucleophilic and electrophilic character. longdom.org Molecular Electrostatic Potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. bohrium.com

Table 3: Common Computational Methods for Spectroscopic Prediction

| Spectrum | Computational Method | Basis Set Example |

|---|---|---|

| NMR | GIAO (Gauge-Including Atomic Orbital) | 6-311++G(d,p) |

| IR/Raman | DFT (e.g., B3LYP) | 6-311++G(d,p) |

| UV-Vis | TD-DFT (Time-Dependent DFT) | 6-311++G(d,p) |

This interactive table summarizes the prevalent computational techniques used to predict various types of molecular spectra.

Advanced Analytical and Spectroscopic Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon-13, and Fluorine-19 NMR for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5-Fluoro-2-(methylthio)phenylboronic acid. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR provide unambiguous evidence for the compound's molecular framework.

Structural Elucidation:

¹H NMR (Proton NMR): This spectrum reveals the number and electronic environment of hydrogen atoms. For this compound, one would expect distinct signals for the methylthio (-SCH₃) protons, the three aromatic protons, and the two hydroxyl (-OH) protons of the boronic acid group. The aromatic signals would exhibit complex splitting patterns (couplings) due to their proximity to each other and the fluorine atom.

¹³C NMR (Carbon-13 NMR): This technique maps the carbon skeleton of the molecule. Seven distinct signals are expected, corresponding to the methyl carbon and the six unique carbons of the phenyl ring. The positions of these signals are influenced by the attached functional groups, with the carbon atoms bonded to the fluorine, sulfur, and boron atoms showing characteristic chemical shifts.

¹⁹F NMR (Fluorine-19 NMR): As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and specific tool. It provides a single, sharp signal for the fluorine atom on the phenyl ring. The precise chemical shift of this signal is highly sensitive to the electronic environment, making it an excellent probe for confirming the substitution pattern.

Mechanistic Studies: NMR spectroscopy, particularly ¹⁹F NMR, is invaluable for monitoring the progress of chemical reactions in real-time. azom.com For instance, in a Suzuki-Miyaura cross-coupling reaction, the chemical environment of the fluorine atom changes significantly as the boronic acid is converted into the biaryl product. By acquiring spectra at various time intervals, chemists can track the disappearance of the starting material's ¹⁹F signal and the concurrent appearance of the product's signal, allowing for the determination of reaction kinetics and optimization of reaction conditions. azom.com

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~2.5 | Singlet | Methylthio (-SCH₃) protons |

| ¹H | ~6.8 - 7.8 | Multiplet | Aromatic protons, showing complex splitting due to H-H and H-F coupling |

| ¹H | Broad Singlet | Hydroxyl (-OH) protons, often exchangeable | |

| ¹³C | ~15 | Singlet | Methylthio (-SCH₃) carbon |

| ¹³C | ~115 - 165 | Multiplets/Doublets | Aromatic carbons, with C-F coupling visible for carbons near the fluorine atom |

| ¹⁹F | ~ -110 to -120 | Singlet | Aromatic fluorine atom |

X-ray Crystallography for Solid-State Structure Determination and Boron Coordination Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, a single-crystal X-ray diffraction study would provide a wealth of structural information.

In the solid state, arylboronic acids typically form dimeric structures through hydrogen bonds between the hydroxyl groups of two molecules. This analysis would confirm the existence and specific geometry of such arrangements for this compound, offering insights into its crystal packing and physical properties.

Table 2: Expected Structural Parameters from X-ray Crystallography

| Parameter | Expected Value/Observation | Significance |

| Boron Coordination | 3-coordinate | Confirms the neutral boronic acid form |

| Boron Geometry | Trigonal Planar | Characteristic of sp² hybridized boron acs.org |

| C-B Bond Length | ~1.56 Å | Provides data on the carbon-boron bond |

| B-O Bond Length | ~1.36 Å | Provides data on the boron-oxygen bonds nih.gov |

| Intermolecular Interactions | Hydrogen-bonded dimers | Common structural motif for arylboronic acids in the solid state |

Mass Spectrometry for Reaction Monitoring, Product Confirmation, and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of this compound and its reaction products.

Product Confirmation and Reaction Monitoring: The calculated molecular weight of this compound (C₇H₈BFO₂S) is 186.02 g/mol . nih.gov Mass spectrometry can verify this mass with high accuracy, confirming the identity of the compound. In synthetic applications, such as Suzuki-Miyaura couplings, MS is used to monitor the reaction's progress. shoko-sc.co.jpnsf.gov By analyzing small aliquots of the reaction mixture, one can track the consumption of the starting material (m/z corresponding to this compound) and the formation of the desired product (m/z corresponding to the coupled product), signaling the reaction's completion. shoko-sc.co.jp

Isotopic Labeling Studies: A unique feature of boron is its natural isotopic abundance, consisting of approximately 20% ¹⁰B and 80% ¹¹B. This gives any boron-containing compound a distinctive isotopic pattern in its mass spectrum, with a characteristic M+1 peak that is significantly different from compounds composed solely of more common elements like C, H, N, and O. nih.gov This natural isotopic signature can be used to track the incorporation of the boronic acid fragment into larger molecules in complex biological or chemical systems. nih.govnih.govacs.org Furthermore, molecules can be intentionally synthesized with isotopically enriched boron to serve as tracers in mechanistic or metabolic studies, where the unique mass signature allows for precise tracking of the molecule's fate. wikipedia.org

Spectrophotometric and Potentiometric Methods for Acidity (pKa) Determination and Solution Equilibria

Boronic acids are Lewis acids that act as Brønsted acids in aqueous solution. The determination of the acid dissociation constant (pKa) is crucial for understanding their reactivity and solution behavior. Both spectrophotometric and potentiometric methods are commonly employed for this purpose. nih.gov

The acidity of a boronic acid arises from the addition of a hydroxide ion to the boron atom, which changes its hybridization from trigonal planar (sp²) to tetrahedral (sp³). nih.gov

Spectrophotometric Methods: This method relies on the change in the UV-Vis absorbance spectrum of the arylboronic acid upon ionization. semanticscholar.org The electronic structure of the phenyl ring is altered as the boron center becomes anionic and tetrahedral. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be accurately calculated. semanticscholar.orgd-nb.info

Potentiometric Methods: Potentiometric titration is a classic and reliable method for pKa determination. nih.gov It involves the slow addition of a standardized base (e.g., NaOH) to a solution of the boronic acid while monitoring the solution's pH with a high-precision pH meter. The equivalence point of the titration curve, where half of the acid has been neutralized, corresponds to the pKa of the compound. For arylboronic acids, this method provides highly accurate data on their acidic strength. nih.gov

The pKa value is heavily influenced by the electronic effects of substituents on the phenyl ring. The electron-withdrawing fluorine atom and the electron-donating methylthio group in this compound will both influence its acidity compared to unsubstituted phenylboronic acid.

Table 3: Comparison of Experimental pKa Values for Related Phenylboronic Acids

| Compound | pKa Value | Method | Reference |

| Phenylboronic acid | 8.83 | Potentiometric | nih.gov |

| 3-Fluorophenylboronic acid | 8.27 | Potentiometric | nih.gov |

| 4-Fluorophenylboronic acid | 8.58 | Potentiometric | nih.gov |

Unlocking Potential: Emerging Applications and Future Research for this compound

While specific research on this compound is still emerging, its unique molecular architecture—featuring a boronic acid group, a fluorine atom, and a methylthio substituent—positions it as a compound of significant interest for future applications. The broader class of arylboronic acids has seen extensive exploration across various scientific fields. By examining the established roles of analogous compounds, we can project the potential research trajectories and applications for this compound. This article explores these prospective applications based on the known chemistry of its constituent functional groups.

Q & A

Q. Table 1: Example Reaction Conditions

| Method | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Conventional Heating | THF | Pd(PPh₃)₄ | 80°C | 65–70 |

| Microwave-Assisted | DMF | PdCl₂(dppf) | 100°C | 85–90 |

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Basic Question: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store under inert gas (argon/nitrogen) at 0–4°C to prevent oxidation and hydrolysis. Desiccants (e.g., silica gel) mitigate moisture absorption .

- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. Avoid prolonged exposure to light, which may degrade the methylthio group .

- Safety : Wear PPE (gloves, goggles) due to potential irritation from boronic acids. Consult SDS for spill management and disposal .

Advanced Question: How does the methylthio substituent influence the electronic properties and reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The methylthio group (-SMe) is electron-donating via resonance, increasing the electron density on the phenyl ring. This alters the Lewis acidity of the boron atom, affecting its reactivity in Suzuki couplings:

- Electronic Effects : Reduced Lewis acidity may slow transmetallation steps but improve selectivity in aryl halide coupling partners .

- Steric Effects : The -SMe group introduces moderate steric hindrance, favoring coupling with less bulky substrates.

Q. Comparative Reactivity Table

| Substituent | Relative Reaction Rate (vs. H) | Preferred Coupling Partners |

|---|---|---|

| -SMe (methylthio) | 0.7–0.9 | Aryl iodides, electron-poor bromides |

| -OMe (methoxy) | 1.2–1.5 | Aryl chlorides, electron-rich bromides |

Optimize reaction conditions by adjusting catalyst loading (1–5 mol%) and base strength (e.g., K₂CO₃ vs. CsF) .

Advanced Question: How can researchers resolve contradictions in reported biological activities of fluorophenylboronic acid derivatives?

Methodological Answer:

Contradictions often arise from variability in assay conditions or substituent effects. To address this:

Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., -F, -SMe) and evaluate bioactivity trends. For example, the -SMe group may enhance membrane permeability compared to -OH .

Assay Standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control for boronic acid hydrolysis products.

Computational Modeling : Employ DFT calculations to predict binding affinities to biological targets (e.g., proteases) and validate with in vitro assays .

Q. Example SAR Data

| Compound | IC₅₀ (µM) for Protease X | LogP |

|---|---|---|

| This compound | 12.3 ± 1.2 | 2.8 |

| 5-Fluoro-2-hydroxyphenylboronic acid | 45.6 ± 3.4 | 1.2 |

Methodological Question: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Q. Table 3: Representative NMR Peaks

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| SMe (CH₃) | 2.5 | Singlet |

| C-F (meta) | 7.2 | Doublet (J = 8.5 Hz) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.